methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 79638-26-9
VCID: VC16508154
InChI: InChI=1S/C34H40O14/c1-5-34(43)12-21(47-22-11-20(37)32(14(3)46-22)48-23-10-19(36)28(38)13(2)45-23)25-16(27(34)33(42)44-4)9-17-26(31(25)41)30(40)24-15(29(17)39)7-6-8-18(24)35/h6-9,13-14,19-23,27-28,32,35-38,41,43H,5,10-12H2,1-4H3
SMILES:
Molecular Formula: C34H40O14
Molecular Weight: 672.7 g/mol

methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

CAS No.: 79638-26-9

Cat. No.: VC16508154

Molecular Formula: C34H40O14

Molecular Weight: 672.7 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate - 79638-26-9

Specification

CAS No. 79638-26-9
Molecular Formula C34H40O14
Molecular Weight 672.7 g/mol
IUPAC Name methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Standard InChI InChI=1S/C34H40O14/c1-5-34(43)12-21(47-22-11-20(37)32(14(3)46-22)48-23-10-19(36)28(38)13(2)45-23)25-16(27(34)33(42)44-4)9-17-26(31(25)41)30(40)24-15(29(17)39)7-6-8-18(24)35/h6-9,13-14,19-23,27-28,32,35-38,41,43H,5,10-12H2,1-4H3
Standard InChI Key DXHXWEWNUURHDZ-UHFFFAOYSA-N
Canonical SMILES CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)O)O

Introduction

Chemical Structure and Stereochemical Features

The compound’s IUPAC name reflects its intricate structure, which comprises a tetracene backbone (a four-ring aromatic system) fused with a dihydro-1H-tetracene moiety. Key functional groups include:

  • Tetracene core: The planar aromatic system facilitates intercalation with DNA, a hallmark of anthracycline antibiotics .

  • Glycosyl substituents: Two oxan (tetrahydropyran) rings are attached via ether linkages. The first oxan ring (4,5-dihydroxy-6-methyloxan-2-yl) contains hydroxyl groups at positions 4 and 5, while the second (4-hydroxy-6-methyloxan-2-yl) has a single hydroxyl group at position 4 .

  • Ester and ketone groups: A methyl ester at position 1 and ketone groups at positions 6 and 11 contribute to the molecule’s polarity and reactivity .

Stereochemical details from PubChem (CID 101990410) reveal multiple chiral centers, including configurations at C1 (R), C2 (R), and C4 (S) in the tetracene core, and R/S designations in the glycosyl moieties . These stereochemical features are critical for biological activity, as evidenced by the diminished efficacy of stereoisomers in related anthracyclines .

Physicochemical Properties

Experimental and computed data provide insights into the compound’s physical and chemical behavior:

PropertyValueSource
Molecular FormulaC₃₄H₄₀O₁₄
Molecular Weight672.673 g/mol
Density1.53 g/cm³
Boiling Point839.7°C at 760 mmHg
Flash Point264.3°C
LogP (Partition Coefficient)1.47
Hydrogen Bond Donors6
Hydrogen Bond Acceptors18

The high boiling point and density are consistent with its large molecular size and extensive hydrogen-bonding capacity . The LogP value of 1.47 indicates moderate lipophilicity, suggesting balanced solubility in aqueous and organic media—a trait advantageous for drug formulation .

Biosynthesis and Synthetic Routes

Natural Biosynthesis in Streptomyces

The compound is biosynthesized by Streptomyces galilaeus and Streptomyces bobili via a polyketide synthase (PKS) pathway . Key steps include:

  • Polyketide chain assembly: Formation of the tetracene aglycone through sequential condensation of malonyl-CoA units.

  • Glycosylation: Attachment of the oxan rings via glycosyltransferases, using dTDP-sugars as substrates .

  • Oxidation and esterification: Introduction of ketone groups and methyl esterification by cytochrome P450 enzymes and methyltransferases, respectively .

Laboratory Synthesis

Patent DE2743654C3 outlines a semi-synthetic approach starting from aclacinomycin A :

  • Hydrolysis: Removal of the amino sugar (L-rhodosamine) under acidic conditions.

  • Re-glycosylation: Introduction of modified oxan rings using protected glycosyl donors.

  • Esterification: Methylation of the carboxyl group using diazomethane .

This method achieves a yield of 38–42%, with purity >95% confirmed by HPLC . Challenges include stereo control during glycosylation, necessitating chiral auxiliaries or enzymatic catalysis .

Biological Activity and Mechanisms

Antibacterial Properties

MA 144U9 exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 0.5 µg/mL) and Bacillus subtilis (MIC = 1.0 µg/mL) . Its mechanism involves:

  • DNA intercalation: The planar tetracene core inserts between DNA base pairs, inhibiting replication and transcription .

  • Topoisomerase II inhibition: Stabilization of topoisomerase II-DNA cleavage complexes, leading to double-strand breaks .

Pharmacokinetics and Toxicity

Absorption and Distribution

  • Bioavailability: 22–25% in murine models due to first-pass metabolism .

  • Tissue distribution: High accumulation in liver (15% of dose) and kidneys (9%) .

Metabolism

Hepatic cytochrome P450 3A4 mediates demethylation of the oxan rings, producing inactive metabolites excreted in bile .

Toxicity Profile

Dose-dependent cardiotoxicity (left ventricular ejection fraction reduction ≥10% at 50 mg/kg) and myelosuppression (neutrophil count <1.5×10⁹/L) limit clinical use .

Applications and Future Directions

Current Uses

  • Antibiotic adjuvant: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA) .

  • Research tool: Used to study DNA damage response pathways in cancer biology .

Emerging Opportunities

  • Nanoparticle delivery: Encapsulation in liposomes reduces cardiotoxicity by 60% in preclinical trials .

  • PROTAC conjugates: Hybrid molecules targeting estrogen receptor degradation show promise in breast cancer models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator